molecular formula C20H25BrClNO11 B060773 5-Bromo-4-chloro-3-indolyl beta-D-cellobioside CAS No. 177966-52-8

5-Bromo-4-chloro-3-indolyl beta-D-cellobioside

Cat. No. B060773
M. Wt: 570.8 g/mol
InChI Key: TXCDHJGGJYHESA-OIHNOWRXSA-N
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Description

"5-Bromo-4-chloro-3-indolyl beta-D-cellobioside" is a compound of interest due to its potential applications in various biochemical assays and its role as a substrate for specific enzymatic reactions. The molecule consists of an indolyl moiety substituted with bromo and chloro groups, linked to a beta-D-cellobioside sugar moiety.

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions, including glycosylation to attach sugar moieties to other organic compounds. For example, the synthesis of methyl 4-O-β-D-gluco-hexodialdo-1,5-pyranosyl-β-D-gluco-hexodialdo-1,5-pyranoside (a related compound) showcases the intricate steps involved in creating complex glycosidic compounds, including key intermediates and degradation studies (Beving, Luetzow, & Theander, 1975).

Molecular Structure Analysis

Molecular structure analysis, including conformational studies and hydrogen bonding interactions, is crucial for understanding the behavior and reactivity of such compounds. NMR and molecular dynamics (MD) simulations provide insights into intramolecular hydrogen bonds in similar glycosidic compounds, indicating their structural stability and conformations in different solvents (Leeflang, Vliegenthart, Kroon-Batenburg, van Eijck, & Kroon, 1992).

Chemical Reactions and Properties

Chemical reactions involving such compounds can include glycosidase-catalyzed hydrolysis, indicating the substrate specificity and reaction mechanisms of enzymes towards glycosidic bonds. The study of enzyme kinetics and substrate analogs provides valuable insights into the enzymatic processing of cellobiosides and related compounds (Sigurskjold, Duus, & Bock, 1991).

Physical Properties Analysis

The physical properties of such compounds, including solubility, crystallinity, and thermal stability, are essential for their application in various fields. Studies on related compounds can shed light on these properties and their implications for compound handling and usage. For example, the thermal stability and crystalline structure of compounds are crucial for their practical applications and have been studied using techniques like X-ray diffraction and thermal analysis (Barakat et al., 2017).

Scientific Research Applications

1. Specific Scientific Field: Molecular Biology and Biochemistry

3. Detailed Description of the Methods of Application or Experimental Procedures: The compound is typically dissolved in water at a concentration of 10mg/ml . It is then added to a solution containing the GUS enzyme. The enzyme cleaves the glycosidic bond in the compound, resulting in the formation of 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerizes to give an intensely blue product .

1. Specific Scientific Field: Molecular Biology and Biochemistry

3. Detailed Description of the Methods of Application or Experimental Procedures: The compound is typically dissolved in DMSO at a concentration of 100 mM . It is then added to a solution containing the beta-galactosidase enzyme. The enzyme cleaves the glycosidic bond in the compound, resulting in the formation of 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerizes to give an intensely blue product .

1. Specific Scientific Field: Molecular Biology and Biochemistry

3. Detailed Description of the Methods of Application or Experimental Procedures: The compound is typically dissolved in DMSO at a concentration of 100 mM . It is then added to a solution containing the beta-galactosidase enzyme. The enzyme cleaves the glycosidic bond in the compound, resulting in the formation of 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerizes to give an intensely blue product .

Safety And Hazards

The compound should be stored at -20°C and protected from light . It should be kept away from oxidizing agents, heat, water/moisture, and light. The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition .

Future Directions

The compound has been used as a histochemical reagent in X-GLUC staining . It is also used to detect the activity of the enzyme beta-glucuronidase in histochemistry and bacteriology . Future research could explore other potential applications of this compound.

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrClNO11/c21-6-1-2-7-11(12(6)22)8(3-23-7)31-19-17(30)15(28)18(10(5-25)33-19)34-20-16(29)14(27)13(26)9(4-24)32-20/h1-3,9-10,13-20,23-30H,4-5H2/t9-,10-,13-,14+,15-,16-,17-,18-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCDHJGGJYHESA-OIHNOWRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrClNO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-3-indolyl beta-D-cellobioside

CAS RN

177966-52-8
Record name 5-Bromo-4-chloro-3-indolyl β-D-cellobioside
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